Acelarin Demonstrates Distinct In Vitro Cytotoxicity and Genetic Dependency Profile vs. Gemcitabine
In a direct head-to-head comparison, Acelarin (NUC-1031) displayed important differences in *in vitro* cytotoxicity compared to its parent compound, gemcitabine [1]. A genome-wide CRISPR/Cas9 genetic screen identified that cancer cell sensitivity to NUC-1031 is modulated exclusively by genes in the pyrimidine metabolism pathway, a simpler genetic dependency than that observed for gemcitabine, which involves multiple pathways [1]. Furthermore, in a Phase I clinical cohort, low dCK expression in tumor biopsies correlated with poor prognosis for gemcitabine-treated patients, but this correlation was absent in patients treated with NUC-1031 [1].
| Evidence Dimension | Genetic determinants of sensitivity |
|---|---|
| Target Compound Data | Sensitivity modulated only by the pyrimidine metabolism pathway |
| Comparator Or Baseline | Gemcitabine: Sensitivity modulated by multiple pathways |
| Quantified Difference | Not explicitly quantified in the abstract, but a qualitative difference in the breadth of pathways identified |
| Conditions | Genome-wide CRISPR/Cas9 knockout screen in a cancer cell line (unspecified) |
Why This Matters
This simpler genetic dependency profile suggests a more defined mechanism of action and potentially fewer avenues for acquired resistance, which is a critical consideration for selecting a development candidate or research tool.
- [1] Sarr A, Bré J, Um IH, Chan TH, Mullen P, Harrison DJ, Reynolds PA. Genome-scale CRISPR/Cas9 screen determines factors modulating sensitivity to ProTide NUC-1031. Sci Rep. 2019;9(1):7643. View Source
